N-Boc-3-bromobenzyl-glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGYZRUUXFPAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Boc 3 Bromobenzyl Glycine and Its Structural Analogues
Direct Synthesis Strategies for N-Boc-3-bromobenzyl-glycine
Direct synthesis methods aim to construct the target molecule through straightforward, high-yielding reactions without the need for complex stereochemical control. These are the preferred routes for producing the achiral parent compound, this compound.
Alkylation of Glycine (B1666218) Equivalents with 3-Bromobenzyl Halides
A common and effective strategy involves the N-alkylation of a glycine equivalent, which is a glycine derivative where the amino group is masked, typically as an imine (Schiff base). This approach enhances the nucleophilicity of the corresponding anion and facilitates alkylation. The benzophenone (B1666685) imine of glycine esters is a widely used equivalent. The synthesis proceeds via the deprotonation of the imine with a base, followed by nucleophilic substitution with an alkyl halide like 3-bromobenzyl bromide.
Phase-transfer catalysis (PTC) is particularly well-suited for this transformation, allowing the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene (B28343) or dichloromethane), which simplifies the procedure and often improves yields. austinpublishinggroup.comresearchgate.net The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ion into the organic phase to deprotonate the glycine imine, and the resulting enolate then reacts with the 3-bromobenzyl halide. austinpublishinggroup.com
Table 1: Representative Conditions for N-Alkylation of Glycine Imines
| Glycine Equivalent | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| N-(diphenylmethylene)glycine tert-butyl ester | Benzyl (B1604629) bromide | Dimeric Cinchona alkaloid salt (1) | 50% aq. KOH | Toluene | 95 |
| N-(diphenylmethylene)glycine ethyl ester | Benzyl bromide | Calixarene-Cinchona PTC (0.1) | 50% aq. NaOH | Toluene | 98 |
This interactive table summarizes typical high yields achieved in the N-alkylation of glycine imines with various electrophiles under phase-transfer conditions, analogous to the synthesis of this compound.
Functionalization of Glycine Derivatives Pre-installed with Boc Protection
An alternative direct route starts with a glycine derivative where the nitrogen atom is already protected by a tert-butoxycarbonyl (Boc) group, such as Boc-glycine or its esters. The direct N-alkylation of the Boc-protected amine is challenging because the carbamate (B1207046) proton is significantly less acidic than the α-proton of an imine. Therefore, this method requires the use of strong, non-nucleophilic bases to achieve deprotonation.
Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium hexamethyldisilazide (KHMDS) in an inert, anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). google.com Once the N-anion is formed, it readily reacts with 3-bromobenzyl bromide to yield the desired this compound. google.com This method is particularly useful when the starting Boc-glycine is readily available and avoids the additional steps of imine formation and hydrolysis required in the glycine equivalent approach. google.com
Stereoselective and Enantioselective Approaches to this compound Derivatives
While this compound itself is achiral, its α-substituted analogues are chiral and are of significant interest in pharmaceutical development. The synthesis of these derivatives requires precise control of stereochemistry to produce a single enantiomer.
Chiral Auxiliary-Controlled Synthesis of α-Branched Glycine Derivatives
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org The Schöllkopf auxiliary, a bis-lactim ether typically derived from L-valine and glycine, is a classic and highly effective tool for the asymmetric synthesis of α-amino acids. biosynth.com
In this method, the Schöllkopf auxiliary is deprotonated at the prochiral α-carbon of the glycine unit using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). biosynth.com The steric bulk of the isopropyl group from the valine auxiliary effectively blocks one face of the resulting planar enolate. biosynth.com Consequently, the subsequent addition of an electrophile, such as an alkyl halide, occurs from the less hindered opposite face, leading to the formation of the alkylated product with high diastereoselectivity. biosynth.com Mild acidic hydrolysis then cleaves the auxiliary to release the α-branched amino acid ester in high enantiomeric purity, while the chiral auxiliary can be recovered. biosynth.com
Table 2: Diastereoselective Alkylation using a Valine-Derived Schöllkopf Auxiliary
| Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) |
|---|---|
| CH₃I | >95 |
| CH₂=CHCH₂Br | >95 |
| C₆H₅CH₂Br | >95 |
This table illustrates the high diastereoselectivity achieved in the alkylation of the Schöllkopf chiral auxiliary with various electrophiles, a method applicable for creating chiral analogues of the target compound.
Asymmetric Catalysis in the Formation of Chiral Centers
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Asymmetric phase-transfer catalysis is a powerful method for the enantioselective alkylation of glycine imine esters. austinpublishinggroup.com This technique relies on chiral quaternary ammonium salts, most notably those derived from Cinchona alkaloids. austinpublishinggroup.comresearchgate.net
The reaction mechanism involves the formation of a tightly associated, chiral ion pair between the catalyst's ammonium cation and the enolate of the glycine imine in the organic phase. The specific stereochemical environment created by the catalyst directs the approach of the electrophile (e.g., 3-bromobenzyl bromide), resulting in the preferential formation of one enantiomer of the α-alkylated product. austinpublishinggroup.com The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the catalyst, the solvent, the base, and the reaction temperature. acs.org
Table 3: Enantioselective Benzylation of Glycine Imine via Asymmetric Phase-Transfer Catalysis
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|
| Cinchona-derived PTC | 0 | Toluene | 98 | 99 |
| Cinchona-derived PTC | 25 | Toluene | 97 | 88 |
| Cinchona-derived PTC | 0 | CH₂Cl₂ | 91 | 96 |
This table demonstrates the impact of reaction conditions and catalyst structure on the yield and enantioselectivity of the asymmetric alkylation of a glycine imine, a key strategy for synthesizing chiral derivatives. acs.org
Diastereoselective Synthesis through Strategic Intermediates
This approach involves creating a strategic intermediate that contains one or more stereocenters, which then direct the stereochemistry of a subsequent bond-forming reaction. Unlike the chiral auxiliary method, the directing chiral group may be a permanent part of the final molecule or a precursor to it.
For instance, a chiral cyclic intermediate, such as an oxazinone or a piperazinone, can be synthesized from a chiral amino alcohol and a glycine equivalent. The pre-existing stereocenter(s) on the ring system create a rigid conformational bias. Deprotonation of the α-carbon of the glycine unit generates an enolate whose facial selectivity is controlled by the steric and electronic features of the cyclic framework. Alkylation with an electrophile like 3-bromobenzyl bromide proceeds with high diastereoselectivity. Subsequent ring-opening of the intermediate yields the desired α-substituted amino acid derivative. This strategy allows for the predictable synthesis of specific diastereomers by carefully designing the initial chiral intermediate.
Regioselective Transformations for Selective Bromine Introduction and Manipulation
Achieving regiocontrol in the introduction of a bromine atom onto the benzyl moiety of N-Boc-benzyl-glycine is crucial for the synthesis of the target 3-bromo isomer. This section details strategies to direct this bromination and control regioselectivity in subsequent or related cyclization reactions.
The regioselective bromination of aromatic rings can be achieved through various strategies, with directed ortho-metalation (DoM) being a particularly powerful tool. wikipedia.orgbaranlab.org In the context of N-Boc-benzylglycine, the Boc-protected amino group can act as a directed metalation group (DMG). The synthesis of this compound would, however, require functionalization at the meta position, which is not directly accessible via a standard DoM approach from the benzylamine (B48309) moiety.
A plausible strategy involves the use of a directing group at a different position on the aromatic ring that can facilitate bromination at the desired C3 position. For instance, if the starting material were a suitably substituted N-Boc-benzylglycine, the electronic and steric properties of the substituents would dictate the regioselectivity of electrophilic bromination.
Alternatively, a more direct, albeit multi-step, approach could involve a directed ortho-lithiation strategy on a precursor molecule. For example, starting with a protected 3-hydroxybenzylamine, the hydroxyl group could direct ortho-lithiation to the C2 or C4 position. Subsequent functionalization and manipulation of the directing group could lead to the desired 3-bromo substitution pattern before the glycine moiety is introduced. While direct electrophilic bromination of N-Boc-benzylglycine would likely yield a mixture of ortho and para isomers, specific catalysts and conditions can be employed to enhance the selectivity for a particular isomer, although achieving high meta-selectivity remains a significant challenge.
Research into the directed lithiation of substituted benzylamines has shown that the choice of protecting group on the nitrogen and the lithiating agent can influence the site of metalation. researchgate.net This suggests that careful selection of the protecting group on the glycine nitrogen could potentially influence the regiochemical outcome of subsequent bromination.
A hypothetical directed bromination strategy is outlined in the table below:
| Step | Reagent/Condition | Intermediate/Product | Rationale |
| 1 | N-Boc-benzylamine | N/A | Starting material |
| 2 | Directed ortho-lithiation (e.g., n-BuLi) | ortho-lithiated intermediate | The Boc-amino group directs lithiation to the ortho position. |
| 3 | Quenching with an electrophile (e.g., I2) | ortho-iodo-N-Boc-benzylamine | Introduction of a halogen at the ortho position. |
| 4 | Suzuki or other cross-coupling reaction | Functionalized ortho-substituted derivative | Further manipulation of the aromatic ring. |
| 5 | Introduction of the glycine moiety | N-Boc-(functionalized benzyl)-glycine | Completion of the amino acid scaffold. |
| 6 | Halogenation (e.g., NBS) | Potentially leads to the desired 3-bromo product depending on the directing effects of the existing substituents. | The regiochemical outcome is controlled by the sum of the directing effects of all substituents. |
This table illustrates a potential, albeit complex, pathway that highlights the strategic use of directing groups to achieve the desired substitution pattern.
The control of regioselectivity is also paramount in cyclization and annulation reactions that may be used to construct heterocyclic systems incorporating the this compound scaffold. The principles of regiocontrol in such reactions are often governed by the nature of the reactants, catalysts, and reaction conditions.
For instance, visible-light-induced aerobic oxidative [2+3] cycloaddition reactions between glycine derivatives and thiiranes have been shown to produce thiazolidine-2-carboxylic acid derivatives with high diastereoselectivity. rsc.orgbohrium.com The regioselectivity of this annulation is inherently controlled by the reaction mechanism, which involves the formation of a specific bond between the α-carbon of the glycine derivative and one of the carbons of the thiirane.
In another example, the intramolecular cyclization of N-Boc protected amines with in-situ generated arynes proceeds via nucleophilic addition of an α-amino carbanion to the aryne. researchgate.net The regioselectivity of this cyclization is determined by the position of the aryne precursor and the stability of the resulting carbanion.
The development of diastereoselective and enantioselective annulation reactions to form fused amino acid derivatives further highlights the importance of catalyst control in determining the regiochemical and stereochemical outcome. researchgate.net Synergistic catalysis, for example with copper and iridium catalysts, can enable cascade reactions that lead to complex polycyclic structures with high levels of control.
A summary of factors influencing regioselectivity in these reactions is presented below:
| Reaction Type | Key Factors Influencing Regioselectivity | Example Product Class |
| [2+3] Cycloaddition | Nature of the dipole and dipolarophile, catalyst, solvent | Thiazolidine-2-carboxylic acid derivatives |
| Intramolecular Aryne Cyclization | Position of the aryne precursor, stability of the carbanion intermediate | 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines |
| Transition Metal-Catalyzed Annulation | Ligand on the metal catalyst, nature of the substrate, reaction temperature | Fused indolizine (B1195054) derivatives |
Novel Synthetic Protocols and Process Intensification
To improve the efficiency, safety, and sustainability of synthesizing this compound and its analogs, novel synthetic protocols and process intensification techniques are being explored.
One-pot and cascade reactions offer significant advantages by reducing the number of work-up and purification steps, thereby saving time, reagents, and solvents. A facile one-pot synthesis of amides from N-Boc-protected amines has been described, which proceeds through an in-situ generated isocyanate intermediate that reacts with a Grignard reagent. nih.gov This methodology could potentially be adapted for the synthesis of this compound derivatives.
Furthermore, a catalytic asymmetric three-component radical cascade reaction involving glycine esters, α-bromo carbonyl compounds, and 2-vinylcyclopropyl ketones has been developed, showcasing the power of synergistic photoredox and Brønsted acid catalysis to construct complex α-amino acid derivatives in a single step with excellent stereocontrol. acs.org
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. Microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles has been demonstrated for the rapid and efficient synthesis of peptides. mdpi.comdoaj.org This technology can be applied to the synthesis of individual N-Boc-amino acids, potentially reducing reaction times for steps such as the Boc-protection of the amino group. The deprotection of Boc-protected amines and amino acid derivatives can also be significantly accelerated using microwave heating in conjunction with solid-supported sulfonic acids. biotage.co.jp
Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. amidetech.comchemrxiv.org The synthesis of di- and tripeptides has been successfully demonstrated using a flow process with immobilized reagents and scavengers, which allows for the isolation of pure products without the need for traditional purification methods. durham.ac.uk This approach is highly amenable to the synthesis of unnatural amino acids like this compound.
The following table compares the key features of microwave-assisted and flow chemistry approaches:
| Feature | Microwave-Assisted Synthesis | Flow Chemistry |
| Principle | Rapid heating through dielectric interactions | Continuous processing in a reactor |
| Advantages | Reduced reaction times, increased yields, improved purity | Enhanced safety, better process control, scalability, automation |
| Application in N-Boc-Amino Acid Synthesis | Boc-protection, deprotection, peptide coupling | Multi-step synthesis, handling of hazardous intermediates |
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including amino acids. jk-sci.com Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the sustainability of a chemical process. primescholars.comrsc.org It measures the efficiency with which atoms from the reactants are incorporated into the desired product.
Designing synthetic routes with high atom economy involves favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. For the synthesis of this compound, a route that minimizes the use of protecting groups and stoichiometric reagents would be more atom-economical.
For example, a biocatalytic approach using transaminases could potentially be employed for the asymmetric synthesis of the amino acid core, which often proceeds with high atom economy and in aqueous media. nih.gov Furthermore, the development of catalytic C-H activation and functionalization reactions could provide more direct and atom-economical routes to substituted benzylglycine derivatives, avoiding the need for pre-functionalized starting materials. acs.org
A comparison of hypothetical synthetic routes based on atom economy is presented below:
| Synthetic Route | Key Transformations | Potential Byproducts | Atom Economy |
| Traditional Route | Protection, bromination, alkylation, deprotection | Protecting group fragments, salts from neutralization | Low |
| Catalytic Route | Catalytic C-H bromination, catalytic amination | Minimal | High |
| Biocatalytic Route | Transamination, enzymatic resolution | Water | Very High |
Applications of N Boc 3 Bromobenzyl Glycine in Contemporary Organic Synthesis and Medicinal Chemistry
Construction of Advanced Peptide and Peptidomimetic Structures
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, selectivity, and metabolic stability. N-Boc-3-bromobenzyl-glycine serves as a key precursor for such modifications, enabling the synthesis of sophisticated peptide and peptidomimetic structures.
Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. nih.govnih.gov The Boc (tert-butoxycarbonyl) protecting group strategy is a well-established method in SPPS. rsc.orgpeptide.comnih.gov In this context, this compound can be seamlessly integrated into standard Boc-SPPS protocols. nih.govnsf.gov
The general cycle of Boc-SPPS involves the following steps:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nsf.gov
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine. rsc.org
Coupling: The incoming this compound is activated at its carboxylic acid terminus using a coupling reagent and then reacted with the free amine of the resin-bound peptide to form a new peptide bond.
Washing: Excess reagents and byproducts are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. The 3-bromobenzyl side chain remains intact throughout the synthesis, providing a handle for post-synthetic modifications.
Table 1: Standard Reagents in Boc-SPPS Cycles
| Step | Reagent/Solvent | Purpose |
| Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group. |
| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF | Neutralization of the trifluoroacetate (B77799) salt to yield a free amine. |
| Coupling | N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU with an additive like HOBt | Activation of the carboxylic acid of the incoming amino acid for peptide bond formation. |
| Washing | Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA) | Removal of excess reagents and byproducts. |
Utility in Solution-Phase Peptide Coupling Reactions
While SPPS is dominant for the synthesis of long peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. researchgate.net this compound is also well-suited for solution-phase peptide coupling reactions. cityu.edu.hkadelaide.edu.au
In a typical solution-phase coupling, the carboxylic acid of this compound is activated, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), to form an active ester. cityu.edu.hk This activated species is then reacted with the free amine of another amino acid ester (e.g., a methyl or benzyl (B1604629) ester) to form a dipeptide. The Boc group can subsequently be removed under acidic conditions to allow for further chain elongation. peptide.comadelaide.edu.au
A general procedure for a solution-phase dipeptide synthesis is as follows:
this compound and an amino acid ester are dissolved in a suitable aprotic solvent (e.g., chloroform (B151607) or dimethylformamide).
A coupling agent (e.g., EDC) and an additive (e.g., HOBt) are added to the mixture at a reduced temperature (typically 0 °C). cityu.edu.hk
The reaction is allowed to warm to room temperature and stirred until completion.
The reaction mixture is then worked up to isolate the protected dipeptide.
Design and Synthesis of Conformationally Constrained Peptides and α,α-Disubstituted Amino Acids
The introduction of conformational constraints into peptides can pre-organize them into their bioactive conformation, leading to enhanced binding affinity and selectivity for their biological targets. arkat-usa.org α,α-disubstituted amino acids are key building blocks for inducing such conformational rigidity. This compound can serve as a precursor for the synthesis of α,α-disubstituted α-amino acids. nih.govgoogle.com
The α-proton of glycine (B1666218) derivatives can be deprotonated to form an enolate, which can then be alkylated. While direct alkylation of the α-carbon of this compound can be challenging, derivatization to an appropriate glycine equivalent, such as an imino amide, allows for α-functionalization. For instance, the α-arylation of imino amides with arylboronic acids provides a route to α-functionalized glycine derivatives. beilstein-journals.org This approach allows for the introduction of a second substituent at the α-carbon, leading to the formation of an α,α-disubstituted amino acid. Once synthesized, these novel amino acids can be incorporated into peptides using the methods described in sections 4.1.1 and 4.1.2.
Chemical Derivatization via the 3-Bromobenzyl Moiety
The 3-bromobenzyl group of this compound is a versatile chemical handle that allows for a wide range of post-synthetic or post-coupling modifications. This enables the introduction of diverse functionalities and the construction of complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide of the 3-bromobenzyl moiety is an excellent substrate for such reactions.
The Suzuki-Miyaura cross-coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of peptides and other complex molecules. nih.gov By employing this reaction, the 3-bromobenzyl group can be transformed into a variety of substituted biaryl structures.
Table 2: Representative Suzuki-Miyaura Cross-Coupling of Benzyl Halides
| Benzyl Halide | Boronic Acid/Ester | Catalyst | Base | Product |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Diphenylmethane |
| Substituted benzyl bromides | Various arylboronic acids | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ | Substituted diarylmethanes |
| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | Substituted ortho-anilines |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction allows for the introduction of primary or secondary amines at the 3-position of the benzyl ring, providing access to a wide range of aniline (B41778) derivatives.
These cross-coupling reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of novel amino acid side chains with tailored electronic and steric properties.
Nucleophilic Substitution Reactions for Diverse Side Chain Introduction
The benzylic bromide of the 3-bromobenzyl group is susceptible to nucleophilic substitution reactions. This provides a straightforward method for introducing a variety of heteroatom-containing side chains. A wide range of nucleophiles, including thiols, alcohols, and amines, can displace the bromide, leading to the formation of thioethers, ethers, and secondary or tertiary amines, respectively. This approach offers a simple yet powerful strategy for diversifying the side chain of the glycine residue, which can be valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
Precursor for Complex Heterocyclic and Polycyclic Systems
The intrinsic reactivity of this compound, particularly the presence of the aryl bromide, facilitates its use in a variety of cyclization reactions to form elaborate ring systems that are often found in biologically active molecules.
The construction of spirocyclic and fused-ring systems is a prominent area of research in synthetic chemistry due to the prevalence of these motifs in natural products and pharmaceuticals. This compound serves as an excellent starting material for such endeavors, primarily through intramolecular cyclization strategies.
One notable application is in the synthesis of spiro[pyrrolidine-3,3'-oxindole] scaffolds, which form the core of several biologically active alkaloids. researchgate.netnih.govresearchgate.net The general strategy involves the intramolecular arylation of an enolate or its equivalent, derived from the glycine moiety, onto the brominated aromatic ring. Palladium-catalyzed reactions, such as the intramolecular Heck reaction, are particularly well-suited for this transformation. semanticscholar.orgprinceton.eduelsevierpure.com The reaction proceeds through an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular carbopalladation and subsequent β-hydride elimination or reductive elimination to afford the cyclized product.
| Reaction Type | Catalyst/Reagents | Resulting Scaffold | Key Features |
| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Fused-ring systems | Formation of a new carbon-carbon bond via intramolecular cyclization. semanticscholar.orgprinceton.edu |
| Intramolecular Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Nitrogen-containing fused rings | Formation of a new carbon-nitrogen bond within the molecule. |
| Radical Cyclization | Radical initiator (e.g., AIBN), Tin hydride | Fused and spirocyclic systems | Formation of cyclic structures through radical-mediated bond formation. |
The choice of reaction conditions, including the palladium catalyst, ligand, and base, can significantly influence the efficiency and selectivity of the cyclization, allowing for the controlled synthesis of diverse and complex polycyclic structures.
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one such ring system. nih.govmdpi.com this compound provides a convenient entry point to a variety of these privileged scaffolds.
For instance, it can be utilized in the synthesis of benzodiazepine (B76468) derivatives, a class of compounds with a wide range of pharmacological activities. researchgate.netslideshare.net Through a multi-step sequence that may involve deprotection of the Boc group, amide bond formation, and subsequent intramolecular cyclization via nucleophilic aromatic substitution or transition-metal-catalyzed amination, the diazepine (B8756704) ring can be constructed. The bromine atom on the benzyl group serves as a handle for this key cyclization step.
Furthermore, the glycine backbone of this compound can be incorporated into peptide-like structures, which can then undergo intramolecular cyclization to form macrocyclic peptides or other constrained nitrogen-containing scaffolds. nih.gov These conformationally restricted molecules are of significant interest in drug discovery as they can exhibit improved metabolic stability and target affinity.
| Target Scaffold | Synthetic Strategy | Role of this compound |
| Benzodiazepines | Multi-step synthesis involving intramolecular amination | Provides the N-aryl-glycine core and the aryl halide for cyclization. |
| Dihydroisoquinolinones | Intramolecular Heck reaction | Precursor to the fused heterocyclic system. |
| Macrocyclic Peptides | Solid-phase peptide synthesis followed by intramolecular cyclization | Serves as a key building block containing a reactive handle for macrocyclization. |
Development of Unnatural Amino Acid Libraries for Chemical Biology
The creation of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal starting material for the generation of libraries of unnatural amino acids and related chemical fragments.
Fragment-based drug discovery (FBDD) relies on the screening of libraries of small, low-molecular-weight compounds ("fragments") to identify starting points for the development of potent and selective ligands. nih.govbroadinstitute.orgresearchgate.net The synthesis of three-dimensional (3D) fragments is of particular interest as they can explore a larger chemical space compared to flat, aromatic compounds. nih.gov
This compound, with its inherent chirality and multiple functional groups, is well-suited for diversity-oriented synthesis (DOS) approaches to generate such 3D fragment libraries. nih.govnih.govrsc.org The bromine atom can be functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. The carboxylic acid and the protected amine of the glycine core provide additional points for diversification, allowing for the rapid construction of a library of compounds with diverse shapes and functionalities.
Lead-oriented synthesis (LOS) is a strategy that focuses on the creation of "lead-like" molecules, which possess physicochemical properties that are more amenable to optimization into clinical drug candidates. nih.gov this compound can be strategically employed in LOS campaigns.
For example, in the development of kinase inhibitors, a significant class of therapeutic agents, specific pharmacophoric features are often required for binding to the ATP-binding site of the kinase. acs.orgnih.gov Starting from this compound, it is possible to synthesize libraries of compounds that incorporate these key features. The core structure can be elaborated to present hydrogen bond donors and acceptors in a spatially defined manner, while the aryl bromide allows for the introduction of substituents that can occupy hydrophobic pockets in the target protein.
| Library Type | Synthetic Approach | Key Diversification Points | Application |
| 3D Fragment Library | Diversity-Oriented Synthesis (DOS) | Aryl bromide, carboxylic acid, protected amine | Fragment-Based Drug Discovery (FBDD) |
| Kinase Inhibitor Library | Lead-Oriented Synthesis (LOS) | Aryl bromide for targeting hydrophobic pockets | Drug discovery, oncology |
| Unnatural Amino Acid Library | Solid-phase and solution-phase synthesis | Side-chain modification via cross-coupling | Peptide science, chemical biology |
Mechanistic Investigations of Reactions Involving this compound and its Analogs
The study of reaction mechanisms is crucial for the development of new and improved synthetic methodologies. The well-defined structure of this compound and its analogs makes them excellent substrates for mechanistic investigations of important organic transformations.
A key reaction where this compound would be a relevant substrate is the palladium-catalyzed intramolecular Heck reaction. semanticscholar.orgprinceton.eduelsevierpure.com Mechanistic studies of this reaction would likely focus on several key aspects:
Oxidative Addition: The rate and efficiency of the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.
Carbopalladation: The regioselectivity and stereoselectivity of the intramolecular insertion of the palladium-bound aryl group into a tethered alkene or alkyne.
β-Hydride Elimination vs. Reductive Elimination: The factors that govern the final bond-forming step to release the cyclized product and regenerate the active catalyst.
By systematically varying the substituents on the aromatic ring and the nature of the tethered unsaturated moiety, valuable insights into the electronic and steric effects that control these processes can be obtained. Such studies are essential for expanding the scope and utility of these powerful carbon-carbon bond-forming reactions.
Emerging Research Avenues and Methodological Innovations for N Boc 3 Bromobenzyl Glycine
Chemoenzymatic Synthesis Approaches for Enhanced Enantioselectivity
The stereochemistry of amino acids is critical for their biological function and the therapeutic efficacy of peptide-based drugs. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful strategy for achieving high enantioselectivity in the production of non-natural amino acids such as N-Boc-3-bromobenzyl-glycine. nih.gov
Enzymes like phenylalanine dehydrogenases, lipases, and nitrilases are increasingly being employed for the enantioselective synthesis of non-natural amino acids. nih.govresearchgate.net These biocatalysts can offer exquisite control over stereochemistry, often yielding enantiomerically pure products where traditional chemical methods may fall short or require complex chiral auxiliaries and purification steps. nih.gov Two primary biocatalytic strategies are kinetic resolution and asymmetric synthesis. nih.gov While kinetic resolution is limited to a theoretical maximum yield of 50%, asymmetric synthesis can theoretically achieve a 100% yield of the desired enantiomer. nih.gov
For the synthesis of a precursor to this compound, a prochiral ketone could be converted to an enantiopure amine through reductive amination catalyzed by an engineered L-phenylalanine dehydrogenase. researchgate.net The use of enzymes in the synthesis of β-amino acids has also been explored, demonstrating the versatility of biocatalysis. researchgate.net
| Strategy | Key Enzymes | Advantages | Limitations |
|---|---|---|---|
| Kinetic Resolution | Lipases, Acylases | Broad substrate scope, commercially available enzymes. | Maximum theoretical yield of 50%. nih.gov |
| Asymmetric Synthesis | Dehydrogenases, Transaminases | Theoretical yield of 100%, high enantiomeric excess. nih.gov | May require enzyme engineering for specific substrates, cofactor regeneration needed. |
Automated Synthesis Platforms and High-Throughput Approaches in Amino Acid Chemistry
The demand for novel amino acid derivatives for drug discovery and materials science has spurred the development of automated synthesis platforms and high-throughput (HTP) screening methods. nih.gov These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties. researchgate.net
Automated fast-flow instruments have demonstrated the capacity for the rapid synthesis of peptide chains, completing hundreds of consecutive reactions in a matter of hours. amidetech.com This technology can be adapted for the synthesis of unnatural amino acids, including derivatives of this compound, by allowing for precise control over reaction parameters and efficient mixing. amidetech.com Furthermore, certain synthetic transformations are amenable to microscale high-throughput experimentation, which facilitates the rapid diversification of amino acid scaffolds. researchgate.net
Cell-free protein synthesis (CFPS) is another powerful tool that allows for the high-throughput production of proteins containing non-natural amino acids. springernature.comnih.gov This in vitro method bypasses the constraints of living cells, enabling the incorporation of a wide variety of synthetic amino acids into polypeptide chains. nih.gov
| Technology | Principle | Application to this compound |
|---|---|---|
| Automated Flow Chemistry | Continuous, multistep synthesis with precise control over reaction conditions. amidetech.com | Rapid and efficient synthesis of the compound and its derivatives. |
| High-Throughput Experimentation (HTE) | Miniaturized, parallel experimentation to screen multiple reaction conditions or substrates. researchgate.net | Optimization of synthesis conditions and rapid generation of a library of derivatives. |
| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis enabling the incorporation of non-natural amino acids. springernature.com | Incorporation of this compound into peptides and proteins for functional studies. |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
| Application Area | AI/ML Approach | Potential Impact on this compound |
|---|---|---|
| Reaction Prediction | Predicting enzyme-substrate specificity and reaction outcomes. eurekalert.orgmdpi.com | Identification of optimal enzymes and conditions for enantioselective synthesis. |
| Molecule Design | Generative models for designing novel peptides and proteins. mit.edu | Design of novel peptides incorporating this compound with enhanced properties. |
| Retrosynthesis | Predicting synthetic routes for target molecules. engineering.org.cn | Discovery of more efficient and innovative synthetic pathways. |
Exploration of New Protecting Group Strategies Complementary to Boc
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.org However, the synthesis of complex peptides and molecules often requires orthogonal protecting group strategies, where different protecting groups can be selectively removed without affecting others. peptide.com
Several protecting groups are used in conjunction with or as alternatives to Boc, each with its own unique cleavage conditions. The 9-fluorenylmethoxycarbonyl (Fmoc) group, for instance, is base-labile and is a cornerstone of solid-phase peptide synthesis. researchgate.net The benzyloxycarbonyl (Z) group is removable by hydrogenolysis, and the allyloxycarbonyl (Alloc) group can be cleaved using palladium catalysis. researchgate.net
The development of new protecting groups is an active area of research, driven by the need for greater orthogonality and compatibility with sensitive functional groups. creative-peptides.com For a molecule like this compound, which contains a bromine atom, the choice of subsequent protecting groups for other functionalities in a larger molecule would need to be carefully considered to avoid unwanted side reactions. The exploration of novel protecting groups can provide more versatile and efficient synthetic routes for incorporating this amino acid into complex targets.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Boc |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) organic-chemistry.org | N/A |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) researchgate.net | Yes |
| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (H2, Pd/C) researchgate.net | Yes |
| Allyloxycarbonyl | Alloc | Palladium(0) catalysis researchgate.net | Yes |
Q & A
Basic: What are the recommended methods for synthesizing N-Boc-3-bromobenzyl-glycine in academic research settings?
Answer:
The synthesis of this compound typically involves:
- Step 1 : Protection of the glycine amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to form N-Boc-glycine .
- Step 2 : Bromobenzylation via nucleophilic substitution or coupling reactions. For example, reacting N-Boc-glycine with 3-bromobenzyl bromide in the presence of a base like K₂CO₃ in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity, as validated by HPLC .
Key Considerations : Monitor reaction progress via TLC and confirm product identity using NMR (¹H/¹³C) and mass spectrometry .
Advanced: How can researchers address discrepancies in reaction yields when using this compound as a building block in peptide synthesis?
Answer:
Yield inconsistencies often stem from:
- Steric hindrance : The 3-bromobenzyl group may impede coupling efficiency. Optimize using stronger activating agents (e.g., HATU instead of HOBt/DCC) .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF) to balance solubility and reactivity .
- Temperature control : Lower temperatures (0–4°C) may reduce side reactions like racemization.
Data Analysis : Use statistical tools (e.g., ANOVA) to compare yield distributions across conditions and identify outliers .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and bromobenzyl aromatic signals (δ 7.2–7.5 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1690 cm⁻¹, carboxylic acid C=O at ~1720 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₄H₁₈BrNO₄: 352.04) .
Advanced: What strategies optimize the stability of this compound under varying pH conditions during storage?
Answer:
- pH Buffering : Store in anhydrous, acidic conditions (pH 3–4) to prevent Boc deprotection. Avoid alkaline environments .
- Temperature : Long-term storage at –20°C in desiccated containers minimizes hydrolysis .
- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track impurity profiles .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., DMF) .
- Waste Disposal : Neutralize acidic/basic waste before disposal in designated hazardous containers .
Advanced: How does the steric and electronic influence of the 3-bromobenzyl group affect the coupling efficiency of this compound in solid-phase peptide synthesis?
Answer:
- Steric Effects : The bulky bromine atom at the meta position increases steric hindrance, reducing coupling rates. Mitigate by elongating reaction times or using microwave-assisted synthesis .
- Electronic Effects : The electron-withdrawing bromine deactivates the benzyl ring, slowing electrophilic substitution. Computational modeling (DFT) can predict reactivity hotspots .
Validation : Compare coupling efficiencies with non-halogenated analogs via LC-MS quantification .
Basic: What are the common purification techniques for this compound post-synthesis?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
- Recrystallization : Dissolve in hot ethanol, cool slowly to –20°C, and collect crystals via vacuum filtration .
- HPLC Prep : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction pathways?
Answer:
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD Simulations : Model solvation effects in different solvents to assess conformational stability during reactions .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
